molecular formula C7H10O2 B1338460 4-Oxocyclohexanecarbaldehyde CAS No. 96184-81-5

4-Oxocyclohexanecarbaldehyde

Cat. No.: B1338460
CAS No.: 96184-81-5
M. Wt: 126.15 g/mol
InChI Key: SFNKUFOBKQJUEB-UHFFFAOYSA-N
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Description

4-Oxocyclohexanecarbaldehyde (4-OCHCA) is an important organic compound that is widely used in the synthesis of a variety of compounds and materials. As a versatile building block, 4-OCHCA has been used in the synthesis of various compounds, such as drugs, polymers, and surfactants. It is also used in the synthesis of a variety of materials, including catalysts and pigments. In addition, 4-OCHCA has been studied for its potential applications in the fields of medicine, biochemistry, and material science.

Scientific Research Applications

Catalytic Synthesis

4-Oxocyclohexanecarbaldehyde is utilized in catalytic asymmetric synthesis. Maurya, Kutwal, and Appayee (2021) developed a catalytic asymmetric reaction of acetone with cinnamaldehyde derivatives for synthesizing disubstituted this compound. This method allows for the production of both enantiomers of the same diastereomeric products with good yield and diastereoselectivity, demonstrating practicality in gram-scale synthesis (Maurya, Kutwal, & Appayee, 2021).

Building Blocks in Stereocontrolled Synthesis

Alcaide and Almendros (2002) highlighted that 4-Oxoazetidine-2-carbaldehydes, which can be considered as protected α-amino aldehydes and masked β-amino acids, are valuable in a broad range of synthetic applications. These bifunctional compounds are useful for preparing substances of biological interest, including α-amino acids, β-amino acids, amino sugars, and complex natural products, emphasizing their versatility in stereocontrolled synthesis (Alcaide & Almendros, 2002).

Domino Reaction for Polysubstituted Derivatives

Bao, Wang, and Kong (2013) developed a novel domino reaction for the efficient synthesis of polysubstituted this compound derivatives. Utilizing pyrrolidine as a catalyst, this method facilitates the synthesis under mild conditions and consists of consecutive reactions including aldol condensation and tandem inter-Michael–intra-Michael addition reactions (Bao, Wang, & Kong, 2013).

Asymmetric Synthesis

Hong, Kotame, and Lee (2011) described asymmetric domino Michael-acetalization reactions involving 2-oxocyclohexanecarbaldehyde, leading to the synthesis of 3,4-dihydrocoumarin with an all-carbon quaternary stereocenter. The process achieved excellent diastereo- and enantioselectivities, highlighting its potential in asymmetric synthesis (Hong, Kotame, & Lee, 2011).

Crystal Structure Analysis

Yuan, Zhang, and Ng (2009(2009) conducted a study on the chiral compound 4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime, which is structurally related to this compound. Their research provided insights into the crystal structures of such compounds, revealing the conformation of the six-membered carbaldehyde oxime ring and the orientation of the propenyl substituent. This study contributes to the understanding of the structural properties of cyclohexanecarbaldehyde derivatives (Yuan, Zhang, & Ng, 2009).

Safety and Hazards

The safety data sheet for 4-Oxocyclohexanecarbaldehyde indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

4-oxocyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNKUFOBKQJUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457497
Record name 4-oxocyclohexanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96184-81-5
Record name 4-oxocyclohexanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 28.2 g of 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane, 770 ml of glacial acetic acid and 385 ml of water was heated to reflux for 1 hour in a round flask while gassing with nitrogen. Thereafter, the yellowish clear solution was cooled to room temperature, diluted with 800 ml of water and extracted three times with 700 ml of methylene chloride each time. The organic phases were washed twice with 500 ml of 10% (wt./vol.) sodium carbonate solution each time, dried over sodium sulphate, filtered and concentrated. Chromatographic separation of the brownish liquid obtained (18.5 g) on silica gel with methylene chloride as the eluent finally gave 16.7 g of 4-formylcyclohexanone as a brownish liquid.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
770 mL
Type
reactant
Reaction Step One
Name
Quantity
385 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 10.55 g of 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane, 130 ml of water and 200 ml of glacial acetic acid was heated to reflux for 1 hour. The solvent was subsequently distilled off on a rotary evaporator and the distillate was extracted twice with methylene chloride. The distillation residue (a yellow oil) was diluted with 200 ml of water, neutralized with sodium carbonate solution and extracted three times with methylene chloride. The organic phases were washed with saturated sodium carbonate solution and the aqueous phases were back-extracted with methylene chloride. The organic phases were dried over magnesium sulphate and evaporated. Distillation of the residual, yellow oil gave 6.7 g (93%) of 4-formylcyclohexanone at 70° C./0.15 Torr.
Quantity
10.55 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxocyclohexanecarbaldehyde
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4-Oxocyclohexanecarbaldehyde
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4-Oxocyclohexanecarbaldehyde
Reactant of Route 6
4-Oxocyclohexanecarbaldehyde
Customer
Q & A

Q1: What are the advantages of using organocatalysts in the synthesis of 4-oxocyclohexanecarbaldehyde?

A: Organocatalysts offer a greener and milder approach compared to traditional metal-based catalysts. [, ] The research highlights the use of cinchona thiourea-based modularly designed organocatalysts (MDOs) and pyrrolidine catalysts for synthesizing this compound derivatives. These organocatalysts enable diastereodivergent synthesis, meaning they can selectively produce different diastereomers of the target compound by simply modifying the catalyst or reaction conditions. [, ] This is particularly advantageous for exploring the biological and chemical properties of different diastereomers.

Q2: What is unique about the domino reaction described for the synthesis of this compound derivatives?

A: The research describes a novel domino reaction involving ketones and α,β-unsaturated aldehydes, such as cinnamaldehyde derivatives, to yield this compound derivatives. [, ] This reaction proceeds through an aldol condensation followed by a tandem inter-Michael – intra-Michael addition, effectively constructing the six-membered ring with the desired functional groups in a single synthetic operation. This domino approach simplifies the synthesis, improves efficiency, and reduces the need for multiple steps and purifications.

Q3: How does the choice of catalyst influence the stereoselectivity of the this compound synthesis?

A: The enantioselectivity and diastereoselectivity in the synthesis of this compound are highly dependent on the chosen catalyst. [, ] For instance, using specific chiral cinchona-based organocatalysts allows access to both enantiomers of a particular diastereomer with excellent enantiomeric excess by simply switching the enantiomer of the catalyst used. [] This control over stereochemistry is crucial for potential applications in medicinal chemistry, where different stereoisomers can exhibit distinct biological activities.

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